molecular formula C7H7Cl3Si B1580937 p-Tolyltrichlorosilane CAS No. 701-35-9

p-Tolyltrichlorosilane

Cat. No. B1580937
CAS RN: 701-35-9
M. Wt: 225.6 g/mol
InChI Key: WOMUGKOOLXQCTQ-UHFFFAOYSA-N
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Description

P-Tolyltrichlorosilane, also known as 1-Methyl-4-(trichlorosilyl)benzene, is a chemical compound with the molecular formula C7H7Cl3Si . It has an average mass of 225.575 Da and a monoisotopic mass of 223.938263 Da .


Synthesis Analysis

Self-assembled monolayers (SAMs) of p-tolyltrichlorosilane (TTCS) were formed on flexible polymer substrates . Additionally, p-tolyltrichlorosilane was copolymerized with methylphenyldichlorosilane and grafted on silicon to introduce a structural defect .


Molecular Structure Analysis

The molecular structure of p-Tolyltrichlorosilane consists of a tolyl (methylphenyl) group attached to a silicon atom, which is further bonded to three chlorine atoms .


Chemical Reactions Analysis

P-Tolyltrichlorosilane is known to react with water . In research, it has been used to form self-assembled monolayers on flexible polymer substrates . It has also been copolymerized with methylphenyldichlorosilane .


Physical And Chemical Properties Analysis

P-Tolyltrichlorosilane is a liquid at room temperature . It has a density of 1.273 g/mL at 25 °C and a boiling point of 218-220 °C . The refractive index is 1.5240 . It has a molar refractivity of 54.6±0.4 cm³ .

Scientific Research Applications

  • Application in Self-Assembled Monolayers (SAMs)

    • Summary of Application : p-Tolyltrichlorosilane (TTCS) is used to form self-assembled monolayers on flexible polymer substrates . These monolayers can be used in a variety of applications, including the development of sensors, the modification of surface properties, and the creation of anti-fouling surfaces.
    • Methods of Application : The exact methods of application can vary, but generally involve the deposition of a solution of p-Tolyltrichlorosilane onto the substrate, followed by a curing process to allow the formation of the monolayer .
    • Results or Outcomes : The formation of these monolayers can significantly alter the properties of the substrate, allowing for the creation of materials with tailored properties .
  • Application in Silicon Grafting

    • Summary of Application : p-Tolyltrichlorosilane is copolymerized with methylphenyldichlorosilane and grafted onto silicon to introduce a structural defect . This can be used to modify the properties of the silicon surface.
    • Methods of Application : The exact methods of application can vary, but generally involve the deposition of a solution of the copolymer onto the silicon surface, followed by a curing process to allow the grafting to occur .
    • Results or Outcomes : The introduction of these structural defects can significantly alter the properties of the silicon surface, potentially improving its performance in certain applications .

Safety And Hazards

P-Tolyltrichlorosilane is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

properties

IUPAC Name

trichloro-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMUGKOOLXQCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061026
Record name Trichloro-p-tolylsilane
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URL https://comptox.epa.gov/dashboard/DTXSID6061026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyltrichlorosilane

CAS RN

701-35-9
Record name 1-Methyl-4-(trichlorosilyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Tolyltrichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(trichlorosilyl)-
Source EPA Chemicals under the TSCA
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Record name Trichloro-p-tolylsilane
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Record name Trichloro-p-tolylsilane
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Record name P-TOLYLTRICHLOROSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
SG Praveen, J Binoy, JTT Kumaran, C Bansal… - Journal of Molecular …, 2014 - Elsevier
The present study explores the formation and characterization of Self Assembled Monolayer (SAM) of (p-tolyl) trichlorosilane (PTCS) to understand the mechanism of formation of SAM. …
Number of citations: 6 www.sciencedirect.com
J Xiang, P Zhu, Y Masuda, K Koumoto - Langmuir, 2004 - ACS Publications
… layer on poly(ethylene terephthalate) (PET) surface, the SAMs of octadecyltrichlorosilane (OTS), phenyltrichlorosilane (PTCS), vinyltrichlorosilane (VTCS), and p-tolyltrichlorosilane (…
Number of citations: 83 pubs.acs.org
KA Andrianov, NN Makarova - Bulletin of the Academy of Sciences of the …, 1969 - Springer
… The polymerization of the polycyclic compounds, obtained from p-tolyltrichlorosilane, 3-methyl'l-butenyltrichlorosilane, isoamyltrichlorosilane and isobutyltrichlorosilane, was …
Number of citations: 3 link.springer.com
S Seki, Y Yoshida, S Tagawa, K Asai… - Philosophical …, 1999 - Taylor & Francis
… The defect was chemically introduced as silicon branching of the silicon backbone by copolymerizing methylphenyldichlorosilane and p-tolyltrichlorosilane with sodium. A good …
Number of citations: 63 www.tandfonline.com
ML Runge, P Dreyfuss - Journal of Polymer Science: Polymer …, 1979 - Wiley Online Library
… of dry benzene; B, 10 g of p-tolyltrichlorosilane in 250 ml of dry benzene; or C, 5 g of p-bromomethylphenyltrichlorosilane and 5 g of ptolyltrichlorosilane in 250 ml of dry benzene. They …
Number of citations: 11 onlinelibrary.wiley.com
H Schmidbaur, J Zech - Efficient Methods for Preparing Silicon Compounds, 2016 - Elsevier
… The synthesis was therefore based on p-tolyltrichlorosilane as a starting material. Reactions according to [4.1], [4.2], [4.3] showed no anomalies as compared with the sequence with the …
Number of citations: 2 www.sciencedirect.com
Z Papoušková, J Schraml… - Collection of …, 1973 - cccc.uochb.cas.cz
… p-Tolyltrichlorosilane was prepared by Grignard synthesis starting from p-bromotolucne (680 g) and tctrachlorosilane (679 g) and yielding 513-2 g (57%); bp 132C/17 Torr (lit. 125C/50 …
Number of citations: 7 cccc.uochb.cas.cz
J Shi - 2018 - eprints.soton.ac.uk
… Capability to detect (dry) monolayer coatings was proven for a simple self‐assembled monolayer molecule coating (p‐tolyltrichlorosilane (TTCS)) and also deoxyribonucleic acid (DNA) …
Number of citations: 2 eprints.soton.ac.uk
C Eaborn, IMT Davidson, CJ Wood - Journal of Organometallic Chemistry, 1965 - Elsevier
Number of citations: 8
GV Motsarev, AI Iakubovich - … of General Chemistry of the USSR …, 1959 - Consultants Bureau
Number of citations: 0

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